Comparative ATPase Inhibition: GroES vs. I25 and L27 Mobile Loop Mutants
The GroES mobile loop exerts precise regulatory control over GroEL ATPase activity, a function that is exquisitely sensitive to amino acid composition within the loop. Wild-type GroES inhibits the ATPase activity of GroEL to approximately 50% of its uninhibited rate. In contrast, mutations at key hydrophobic residues I25 and L27 to alanine (I25A, L27A) or aspartate (I25D, L27D) significantly relieve this inhibition on both wild-type GroEL and the single-ring variant GroELSR [1]. This demonstrates that the native GroES mobile loop sequence provides a specific, intermediate level of ATPase modulation—neither complete inhibition nor full relief—that is essential for optimal chaperonin cycling speed [2].
| Evidence Dimension | GroEL ATPase activity (percent of uninhibited control) |
|---|---|
| Target Compound Data | Approximately 50% (wild-type GroES with GroEL) |
| Comparator Or Baseline | I25A, I25D, L27A, L27D GroES variants (relieved inhibition; data presented graphically as significantly higher ATPase activity than wild-type GroES) |
| Quantified Difference | Qualitative to semi-quantitative difference; mutant variants relieve inhibition compared to ~50% for wild-type GroES. |
| Conditions | In vitro ATPase assay with purified GroEL and GroELSR proteins |
Why This Matters
This quantitative specificity validates the use of the native GroES mobile loop sequence as the gold-standard reference for any assay aiming to recapitulate native-like chaperonin ATPase regulation, and underscores the functional penalty of sequence deviation.
- [1] Korobko IV, et al. Effects of substituting I25 and L27 with Asp or Ala on GroES-mediated ATPase inhibition. Sci Rep. 2017; Figure 1. doi: 10.1038/s41598-017-10499-4. View Source
- [2] A mobile loop order–disorder transition modulates the speed of chaperonin cycling. Protein Sci. 2009; 18(1): 154-164. doi: 10.1002/pro.10. View Source
